

# 3'-Fluorobiphenyl-3-carboxylic acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 3'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B067001

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## An In-depth Technical Guide to 3'-Fluorobiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**3'-Fluorobiphenyl-3-carboxylic acid** is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its structural properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an illustration of its application in the context of drug discovery, specifically as a scaffold for enzyme inhibitors.

### Chemical and Physical Properties

**3'-Fluorobiphenyl-3-carboxylic acid**, with the CAS Number 168619-04-3, is a solid at room temperature.<sup>[1]</sup> The introduction of a fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in medicinal chemistry.<sup>[2]</sup>

Table 1: Physicochemical Properties of **3'-Fluorobiphenyl-3-carboxylic acid**

Property	Value	Source
CAS Number	168619-04-3	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO <sub>2</sub>	[1]
Molecular Weight	216.21 g/mol	[1]
Form	Solid	[1]
Predicted Boiling Point	388.6 ± 25.0 °C	[3]
LogP	3.94	[4]
Predicted pKa	4.08 ± 0.10	[3]
Solubility	Poorly soluble in water; soluble in alcohols and ethers.	[3]

## Synthesis Methodology

The synthesis of **3'-Fluorobiphenyl-3-carboxylic acid** is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of similar biphenyl carboxylic acids.[5]

Reactants:

- 3-Bromobenzoic acid
- 3-Fluorophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(EDTA) solution)[5][6]
- Base (e.g., Sodium Carbonate, Na<sub>2</sub>CO<sub>3</sub>)[5]
- Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide, TBAB)[5]

- Solvent (e.g., 1,4-Dioxane and water or Toluene and water)[6]

#### Procedure:

- Reaction Setup: In a screw-cap reactor, combine 3-bromobenzoic acid (1.0 eq), 3-fluorophenylboronic acid (1.05 eq), sodium carbonate (2 eq), and TBAB (0.01 eq).[5]
- Solvent and Catalyst Addition: Add water and a 10 mM solution of the palladium catalyst. For every 1 mmol of aryl bromide, use 2 mL of water and 0.3 mL of the catalyst solution.[5]
- Reaction Conditions: Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.[5]
- Workup and Extraction:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate (10 mL/mmol of aryl bromide) and extract with a 5% sodium bicarbonate solution (4 x 10 mL/mmol of aryl bromide).[5]
  - Combine the basic aqueous extracts and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid while stirring.[5]
  - Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL/mmol of aryl bromide).[5]
- Purification:
  - Combine the organic extracts and wash with water and then brine.[5]
  - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]
  - If necessary, the crude product can be further purified by preparative HPLC or recrystallization.[5]

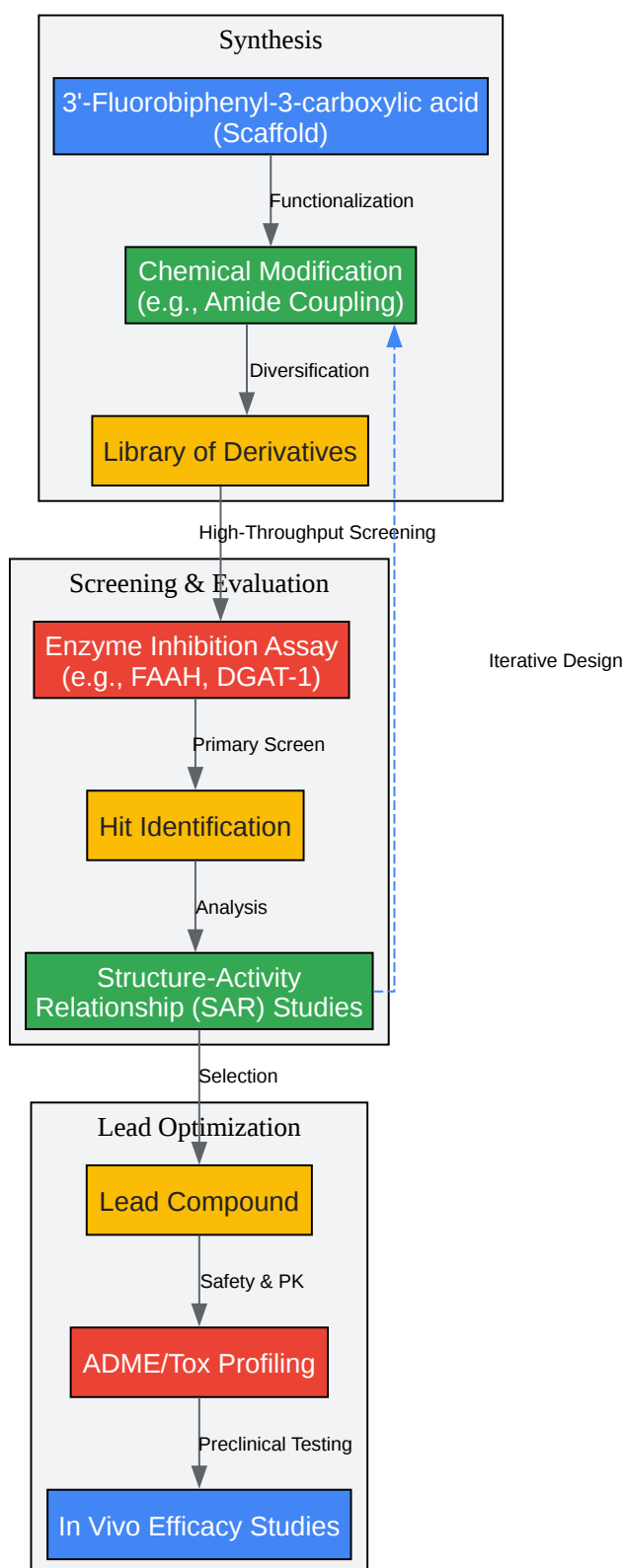
## Applications in Drug Discovery and Medicinal Chemistry

Fluorinated biphenyl carboxylic acids are important structural motifs in the design of bioactive molecules. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, key attributes for drug candidates.<sup>[2]</sup> These compounds often serve as scaffolds for the synthesis of enzyme inhibitors.

## Role as a Scaffold for Enzyme Inhibitors

Derivatives of biphenyl carboxylic acids have been investigated as inhibitors for various enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Diacylglycerol O-Acyltransferase-1 (DGAT-1).<sup>[7][8]</sup> The carboxylic acid group can act as a key binding moiety within the active site of an enzyme, while the biphenyl structure provides a scaffold for further functionalization to optimize potency and selectivity.

The logical workflow for utilizing **3'-Fluorobiphenyl-3-carboxylic acid** in the early stages of drug discovery for developing an enzyme inhibitor is depicted below.



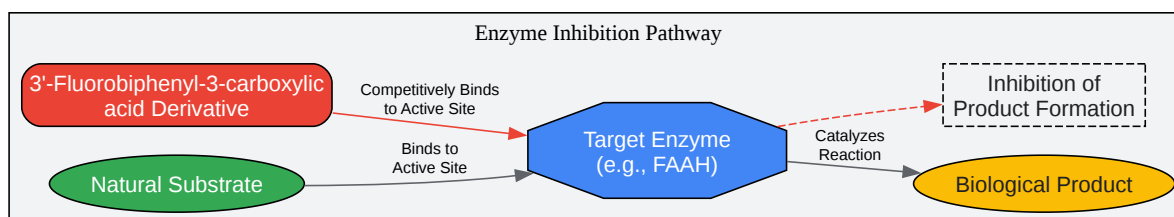
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Drug discovery workflow using the target compound.

## Signaling Pathways and Biological Targets

While **3'-Fluorobiphenyl-3-carboxylic acid** itself is primarily a synthetic intermediate, its derivatives have been designed to target specific enzymes involved in various signaling pathways. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) modulate the endocannabinoid system, which is implicated in pain and inflammation.[7] Similarly, inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1) affect triglyceride synthesis and are explored for the treatment of metabolic disorders like obesity and diabetes.[8]

The general mechanism of action for a competitive inhibitor derived from this scaffold involves binding to the active site of the target enzyme, thereby preventing the natural substrate from binding and being processed.



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Mechanism of competitive enzyme inhibition.

## Conclusion

**3'-Fluorobiphenyl-3-carboxylic acid** is a versatile and valuable building block for researchers in synthetic chemistry, medicinal chemistry, and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of the fluorine atom provides desirable properties for the development of novel enzyme inhibitors and other functional molecules. This guide serves as a foundational resource for professionals seeking to utilize this compound in their research and development endeavors.

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